4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chlorinated pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
Related compounds like 4-benzylpiperidine act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
It can be inferred from related compounds that it may influence the monoaminergic system, particularly the dopaminergic and noradrenergic pathways .
Pharmacokinetics
Related compounds like 4-benzylpiperidine have a fast onset of action and a short duration , which may suggest rapid absorption and metabolism.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to increased levels of monoamines, particularly dopamine and norepinephrine, in the synaptic cleft .
Biochemical Analysis
Biochemical Properties
4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine and MAO can lead to enzyme inhibition, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating receptor activity, this compound can alter gene expression and cellular metabolism. For example, in neuronal cells, 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine can enhance or inhibit the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function .
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation. For instance, its interaction with MAO results in enzyme inhibition, which in turn affects the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy. In vitro and in vivo studies have demonstrated that the effects of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine on cellular function can vary over time, with some long-term effects observed in neuronal cells .
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter activity, leading to improved cognitive function and mood . At higher doses, it can cause adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects .
Metabolic Pathways
4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes, such as cytochrome P450, play a role in its metabolism, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 4-benzylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPDSNVJVSREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179596 | |
Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-74-9 | |
Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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